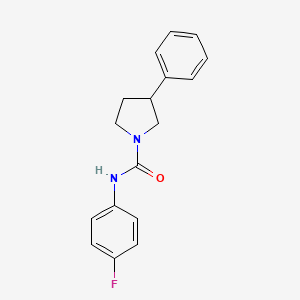
N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide” is likely a complex organic compound. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl groups, which are aromatic rings of six carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. Without specific information on “N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide”, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide derivatives have been explored for their potential in inhibiting various enzymes and receptors, demonstrating significant pharmacological potential. For instance, substituted derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, with certain compounds showing complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. This indicates their potential application in cancer therapy (Schroeder et al., 2009). Similarly, compounds containing phenylpyrrolidine and phenylpiperidine-substituted benzimidazole carboxamide have shown excellent potency against the PARP-1 enzyme, highlighting their application in the treatment of various cancers (Penning et al., 2010).
Organic Synthesis and Chemical Biology
The synthesis and application of 4-fluoropyrrolidine derivatives in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors, illustrate the compound's significance in organic synthesis. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, prepared via double fluorination, serve as useful synthons for the preparation of various medicinal compounds, demonstrating the versatility of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide in synthetic applications (Singh & Umemoto, 2011).
Material Science and Fluorescence Imaging
In the field of material science, derivatives of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide have been utilized to develop highly stable electrochromic and electrofluorescent materials. These materials exhibit reversible and stable color changes upon electrical stimulation, making them promising for various technological applications, including smart windows and displays. The incorporation of bis(diphenylamino)-fluorene units into polyamides has led to the development of materials with exceptional solubility, thermal stability, and fluorescence properties, highlighting the potential of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide derivatives in advanced material science applications (Sun et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes such asSuccinate Dehydrogenase (SDH) and Sirtuin1 (SIRT1) . These enzymes play crucial roles in cellular metabolism and regulation.
Mode of Action
Analogs of this compound have been shown to inhibit enzymes like sdh . Inhibition of SDH can disrupt the electron transport chain, affecting cellular respiration and energy production. Similarly, inhibition of SIRT1 can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
Based on its potential targets, it can be inferred that it may affect pathways related to cellular respiration (via sdh inhibition) and cell cycle regulation (via sirt1 inhibition) .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties, causing relatively low toxicity . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential targets, it can be inferred that it may disrupt cellular energy production and affect cell cycle regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide. For instance, factors such as pH, temperature, and presence of other substances can affect its stability and activity . .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSYWVRLSRRZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2893307.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)
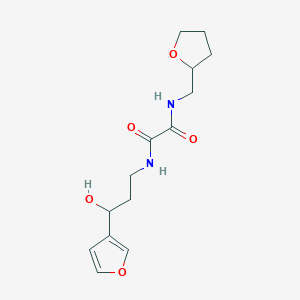
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)
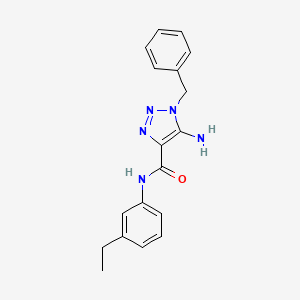
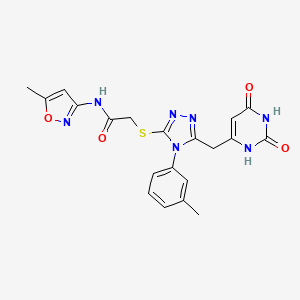
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)
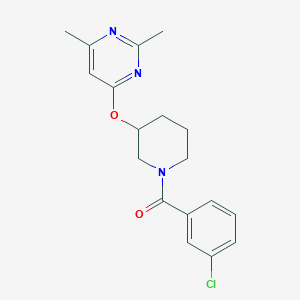
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)

![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)